molecular formula C8H10ClN3O2 B596218 Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate CAS No. 1241670-13-2

Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate

Cat. No. B596218
M. Wt: 215.637
InChI Key: SUNOIDLZQUFBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H10ClN3O2 . It’s a type of pyrimidine derivative, which are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in several studies. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study prepared novel 2-aminopyrimidine derivatives from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic scaffold containing two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Pyrimidine derivatives have been reported to undergo various chemical reactions. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported that ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .

Scientific Research Applications

  • Synthesis and Biological Activities

    Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate derivatives have been synthesized and evaluated for anti-inflammatory, anti-microbial, and anti-tumor activities. The derivatives display significant biological properties, making them subjects of interest in medicinal chemistry (A.S.Dongarwar et al., 2011).

  • Role in Novel Compound Synthesis

    The compound serves as a key intermediate in the synthesis of various novel heterocyclic compounds. For instance, its use in the synthesis of pyrido[3,4-d]pyrimidine analogs of pteroic acid has been documented (J. And & R. Mckee, 1979).

  • Formation of Pyrimidine Derivatives

    Research has shown the compound's utility in forming 2-amino and 2-substituted amino pyrimidine derivatives, highlighting its versatility in organic synthesis (Y. Chi & Y. Wu, 1957).

  • Creation of Polyheterocyclic Systems

    It is used in the creation of complex polyheterocyclic systems, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, demonstrating its role in advanced organic synthesis (E. A. Bakhite et al., 2005).

  • Microwave-Mediated Synthesis

    The compound is involved in microwave-mediated, regioselective synthesis processes, enabling the efficient production of novel pyrimido[1,2-a]pyrimidines (J. V. Eynde et al., 2001).

  • Inhibition of Gene Expression

    Some derivatives of Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate have been identified as inhibitors of AP-1 and NF-κB mediated gene expression, suggesting potential therapeutic applications (M. Palanki et al., 2002).

Future Directions

The future directions for the research and development of Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate and similar compounds could involve further exploration of their biological activities and potential applications. For instance, there is an urgent need to develop new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with alternative mechanism of action .

properties

IUPAC Name

ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c1-2-14-7(13)5-4-11-8(10)12-6(5)3-9/h4H,2-3H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNOIDLZQUFBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(chloromethyl)pyrimidine-5-carboxylate

Citations

For This Compound
1
Citations
ŞH Üngören, Ş Boz - Molecular Diversity, 2017 - Springer
A multicomponent domino synthesis has been developed for the preparation of 2-aminopyrimidines from $$\upbeta $$ β -dicarbonyl compounds, N,N-dimethylformamide dimethyl …
Number of citations: 6 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.